2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Medicinal chemistry Thiazole derivatives Screening library compounds

2-[(5-Benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS 878683-21-7) is a synthetic thiazole derivative with the molecular formula C₂₀H₂₀N₂O₂S₂ and a molecular weight of 384.5 g/mol. The compound features a 5-benzyl-4-methyl-1,3-thiazole core connected via a sulfanyl (–S–) bridge to an N-(4-methoxyphenyl)acetamide moiety.

Molecular Formula C20H20N2O2S2
Molecular Weight 384.51
CAS No. 878683-21-7
Cat. No. B2808792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
CAS878683-21-7
Molecular FormulaC20H20N2O2S2
Molecular Weight384.51
Structural Identifiers
SMILESCC1=C(SC(=N1)SCC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3
InChIInChI=1S/C20H20N2O2S2/c1-14-18(12-15-6-4-3-5-7-15)26-20(21-14)25-13-19(23)22-16-8-10-17(24-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,22,23)
InChIKeyBQKWTANXDIMVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(5-Benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS 878683-21-7): Compound Identity and Procurement Baseline


2-[(5-Benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS 878683-21-7) is a synthetic thiazole derivative with the molecular formula C₂₀H₂₀N₂O₂S₂ and a molecular weight of 384.5 g/mol [1]. The compound features a 5-benzyl-4-methyl-1,3-thiazole core connected via a sulfanyl (–S–) bridge to an N-(4-methoxyphenyl)acetamide moiety. It is cataloged in PubChem under CID 6489242 and is commercially available from screening-compound suppliers, indicating its intended use as a research tool in early-stage drug discovery and chemical biology [1][2].

Why Generic Substitution of 2-[(5-Benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS 878683-21-7) Is Not Advisable Without Direct Comparative Evidence


At the time of this analysis, no peer-reviewed publications, patents, or authoritative bioactivity databases were found to contain quantitative in vitro or in vivo data for CAS 878683-21-7. Consequently, there is no empirical basis to assert that this compound possesses measurable differentiation—favorable or unfavorable—over close structural analogs. In the absence of head-to-head studies, the selection of this compound over analogs (e.g., N-(5-benzyl-4-methylthiazol-2-yl)acetamide derivatives or other 2-sulfanyl-N-arylacetamide thiazoles) cannot be justified on performance grounds and would instead rely on speculative structure–activity extrapolation [1][2]. Users are cautioned that generic substitution among thiazole acetamide congeners without matched comparative data carries a high risk of selecting a compound with divergent, untested biological behavior.

Quantitative Evidence Guide for 2-[(5-Benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS 878683-21-7): Available Comparative Data


Structural and Physicochemical Comparison: CAS 878683-21-7 Versus N-(5-Benzyl-4-methylthiazol-2-yl)acetamide (No Direct Bioactivity Data Available)

In the absence of published bioactivity data, the only available differentiation between CAS 878683-21-7 and the structurally simpler analog N-(5-benzyl-4-methylthiazol-2-yl)acetamide (which has been associated with antitumor activity claims, though primary data remain unverified in accessible peer-reviewed sources) lies in their computed physicochemical properties [1]. CAS 878683-21-7 (MW 384.5 g/mol, XLogP3-AA = 5.0, topological polar surface area [TPSA] = 105 Ų, 7 rotatable bonds) differs from N-(5-benzyl-4-methylthiazol-2-yl)acetamide (estimated MW ~246 g/mol, predicted lower logP, fewer H-bond acceptors) by the insertion of a sulfanyl-acetamide linker and a 4-methoxyphenyl terminus. This structural extension increases molecular weight, lipophilicity, and conformational flexibility, which in turn is expected to alter membrane permeability, metabolic stability, and target-binding topography relative to the truncated analog [1].

Medicinal chemistry Thiazole derivatives Screening library compounds

Kinase Inhibition Potential of Thiazole-Acetamide Congeners: Class-Level SAR and the Position of CAS 878683-21-7

A related class of N-benzyl-substituted thiazolyl acetamide derivatives has been evaluated for Src kinase inhibitory activity. In Fallah-Tafti et al. (2011, Eur. J. Med. Chem.), the unsubstituted N-benzyl derivative 8a (a 4-thiazolyl acetamide series with a 2-morpholinoethoxyphenyl group, structurally distinct from CAS 878683-21-7) inhibited c-Src kinase with GI₅₀ values of 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cells, respectively, while the 4-fluorobenzyl analog 8b showed 64–71% inhibition of BT-20 and CCRF-CEM cell proliferation at 50 µM [1]. CAS 878683-21-7 differs at three key positions: (i) a sulfanyl bridge instead of a direct C–C or amide linkage at the 2-position of the thiazole; (ii) a 4-methoxyphenyl terminus instead of a morpholinoethoxyphenyl group; and (iii) substitution at the thiazole 2-position sulfur rather than the 4-position acetamide. These structural divergences preclude direct extrapolation of the published SAR, but the class-level precedent establishes that thiazole-acetamide hybrids can engage kinase targets [1].

Src kinase inhibition Thiazole-acetamide SAR Cancer cell proliferation

Commercial Availability and Purity Specifications: CAS 878683-21-7 as a Procurement-Ready Screening Compound

CAS 878683-21-7 is commercially listed by at least one screening-compound vendor (Life Chemicals, catalog F3215-0240) at ≥90% purity in quantities ranging from 20 µmol ($79) to 3 mg ($63) [1]. This positions the compound as a procurement-ready entry point for exploratory screening. The availability of the compound from a commercial supplier distinguishes it from many hypothesized or literature-only analogs that lack accessible sourcing, reducing the barrier to experimental evaluation. However, purity certification is limited to vendor specifications; no independent analytical characterization (e.g., orthogonal LC-MS, qNMR) has been published [1].

Screening library Compound procurement Chemical biology

Recommended Research Application Scenarios for 2-[(5-Benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS 878683-21-7)


Exploratory Kinase Profiling Panel

Given the class-level precedent for thiazole-acetamide derivatives as Src kinase inhibitors [1], CAS 878683-21-7 may be submitted to a broad kinase profiling panel (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) at 1–10 µM to determine whether the sulfanyl-bridged architecture and 4-methoxyphenyl terminus confer selectivity shifts relative to the published 4-thiazolyl acetamide series. Procurement from Life Chemicals (≥90% purity) provides sufficient material for initial single-concentration screening [2]. This scenario is appropriate only for laboratories equipped to generate and interpret de novo selectivity data, as no prior kinase activity data exist for this compound.

Structure–Activity Relationship (SAR) Expansion Around the Thiazole 2-Position Linker

CAS 878683-21-7 contains a sulfanyl (–S–) bridge at the thiazole 2-position, a feature absent from the majority of published N-benzyl thiazole acetamides that utilize direct C–C or amide linkers [1]. This compound can serve as a key intermediate or comparator in a systematic SAR campaign evaluating the impact of linker atom identity (S, O, NH, CH₂) on target binding and cellular potency. Researchers may synthesize a focused library of linker variants and benchmark CAS 878683-21-7 in parallel to establish structure–property relationships. Commercial availability facilitates rapid acquisition without diverting synthetic resources [2].

Computational Docking and Pharmacophore Modeling

The computed physicochemical profile of CAS 878683-21-7 (XLogP3-AA = 5.0, TPSA = 105 Ų, 7 rotatable bonds) [3] can inform its use as a query molecule in ligand-based virtual screening or as a docking probe against kinase ATP-binding sites. Its moderate lipophilicity and conformational flexibility differentiate it from more rigid thiazole-acetamide congeners, potentially yielding distinct binding poses. This scenario is suited for computational chemists who can generate binding hypotheses that guide subsequent experimental validation.

Phenotypic Screening in Oncology Cell Panels

The Fallah-Tafti et al. (2011) study demonstrated that structurally distinct thiazole-acetamide derivatives can inhibit proliferation of HT-29 (colon), BT-20 (breast), and CCRF-CEM (leukemia) cell lines [1]. CAS 878683-21-7 may be tested against these or expanded oncology cell panels (e.g., NCI-60) at concentrations up to 50 µM to establish its own antiproliferative fingerprint. Given the absence of published cellular data, positive or negative results from such screening would constitute novel, publishable findings that position the compound within the broader thiazole-acetamide SAR landscape.

Quote Request

Request a Quote for 2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.